molecular formula C8H7ClN4 B1526530 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1250279-32-3

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1526530
CAS No.: 1250279-32-3
M. Wt: 194.62 g/mol
InChI Key: UUSZTIOBQTWOKZ-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine (CID 61175251) is a versatile chemical scaffold with the molecular formula C 8 H 7 ClN 4 . This compound is of significant interest in medicinal and agrochemical research, particularly as a key precursor in the synthesis of more complex molecules. Its structure, featuring both chloropyridine and pyrazole rings, allows for diverse chemical reactivity and interaction with biological targets . A closely related analog, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, has been identified as a ryanodine receptor inhibitor, a mechanism that disrupts calcium ion channels in insects and leads to cell death, highlighting the potential of this chemical class in the development of novel insecticides . Furthermore, preliminary studies on similar structures suggest potential applications in oncology, as some derivatives exhibit kinase inhibition properties that can suppress tumor growth . The compound is also available as a hydrochloride salt (CAS 2305253-01-2) for expanded research utility . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZTIOBQTWOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand the interactions between small molecules and biological targets.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine is compared with other similar compounds, such as 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine and 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. These compounds share structural similarities but differ in the nature of the substituent on the pyridine ring. The presence of different halogens (chlorine, bromine, fluorine) can influence the reactivity and biological activity of the compounds.

Comparison with Similar Compounds

Key Observations :

  • Chloropyridine vs. Chlorophenyl : The replacement of chloropyridine with chlorophenyl (as in ) reduces polarity and may enhance blood-brain barrier penetration, making it suitable for CNS-targeted drugs.
  • Position of Chlorine : Moving the chlorine from pyridin-2-yl (target compound) to pyridin-4-yl () alters electronic distribution, affecting binding to enzymatic pockets.
  • Amine Position : Pyrazole-4-amine derivatives (target, ) generally exhibit stronger hydrogen-bonding capabilities than pyrazole-3-amine analogues (e.g., ).

Physicochemical Properties

  • Solubility: The target compound’s chloropyridine moiety increases hydrophobicity compared to non-chlorinated analogues (e.g., ).
  • Melting Points : Derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit melting points of 104–107°C, suggesting similar thermal stability for the target.
  • Spectroscopic Data : IR and NMR spectra (e.g., ) confirm amine (–NH₂) and aromatic proton signals in analogous compounds.

Biological Activity

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring linked to a chloropyridine moiety, which provides reactive sites for further chemical modifications. Its unique structure positions it as a valuable scaffold for synthesizing bioactive molecules.

The biological activity of this compound is thought to involve its interaction with various biological targets, potentially inhibiting specific enzymes or pathways. This interaction could contribute to therapeutic applications such as anti-inflammatory or anticancer treatments. The precise mechanisms often require further investigation through biochemical assays to elucidate target interactions and efficacy .

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, derivatives of related pyrazole compounds have shown significant cytotoxic activity against various cancer cell lines. In one study, a series of amide derivatives were synthesized and assessed for their antiproliferative activity against the MCF7 human breast cancer cell line using the MTT assay. Notably, some derivatives exhibited IC50 values as low as 3.3 mM, indicating promising cytotoxic effects .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. For example, related pyrazole compounds have shown inhibitory activity against bacterial enzymes essential for prokaryotic viability. The potency of these compounds can vary significantly based on structural modifications, with some derivatives achieving IC50 values in the micromolar range .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several key steps, including the reaction of 3-chloro-2-hydrazinopyridine with various reagents. The choice of reagents and conditions significantly influences the outcomes of these reactions.

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral environment
ReductionSodium borohydrideMethanol or ethanol solvent
SubstitutionAmines, thiolsBase (e.g., sodium hydroxide)

Case Studies

  • Anticancer Activity : A study synthesized a series of novel amide derivatives of related compounds and assessed their antiproliferative activity against MCF7 cells. The most potent compounds exhibited significant cytotoxicity and induced apoptosis, highlighting their potential for cancer treatment .
  • Enzyme Inhibition : Another investigation focused on the inhibition of bacterial enzymes by pyrazole derivatives. The results showed that specific structural modifications could enhance potency, with certain compounds achieving up to 99% inhibition at high concentrations .

Preparation Methods

Reductive Chlorination of 4-Nitropyrazole to Obtain 3-Chloro-1H-pyrazol-4-amine Hydrochloride

Another critical precursor in the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is 3-chloro-1H-pyrazol-4-amine hydrochloride, which can be prepared by reductive chlorination of 4-nitropyrazole.

Key Features:

  • Catalysts: Platinum or palladium on carbon (Pt/C or Pd/C) are preferred catalysts over Pd/Al2O3 due to higher selectivity (>95%) and better yields (~96.8%).
  • Reaction Conditions: The reaction is performed under hydrogen atmosphere (about 90–100 psig), at around 30°C, with aqueous hydrochloric acid concentration below 37%.
  • Process: 4-nitropyrazole undergoes simultaneous reduction and chlorination in the presence of HCl and the metal catalyst.
  • Outcome: The process provides high purity 3-chloro-1H-pyrazol-4-amine hydrochloride, an important intermediate for further functionalization.

Reaction Parameters and Results:

Parameter Value/Condition
Catalyst Pt/C or Pd/C (1–10 wt%)
HCl concentration < 37%
Temperature ~30°C
Hydrogen pressure 90–100 psig
Reaction time ~2.5–7.5 hours (including catalyst addition)
Yield ~96.8% (HPLC assay)
Selectivity >95% (1H NMR)

This method is advantageous due to its high selectivity, mild conditions, and reproducibility, making it suitable for large-scale synthesis of the pyrazol-4-amine core.

Oxidative Cyclization Using Potassium Persulfate

A patented method describes the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, an intermediate related to the target compound, via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Key Points:

  • The oxidation is carried out in an acetonitrile system.
  • Potassium persulfate is used as the oxidizing agent, in the presence of sulfuric acid as a catalyst.
  • The amount of potassium persulfate ranges from 1.0 to 2.0 equivalents, optimally between 1.3 and 1.7 equivalents.
  • The reaction involves heating the mixture and stepwise addition of reagents to complete the oxidation.
  • The reported yield is about 75–80%.

Oxidation Reaction Summary:

Component Details
Substrate Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Oxidizing agent Potassium persulfate (1.3–1.7 eq)
Catalyst Sulfuric acid
Solvent Acetonitrile
Temperature Heating (exact temp not specified)
Yield 75–80%

This oxidation step is critical for introducing aromaticity into the pyrazole ring and preparing functionalized intermediates for subsequent amination steps.

Summary Table of Preparation Methods

Method No. Key Intermediate(s) Main Reaction Type Catalysts/Reagents Conditions Yield/Selectivity Reference
1 3-chloride-2-hydrazinopyridine Nucleophilic substitution, cyclization, bromination Hydrazine hydrate, ethyl maleate, tribromophosphorus oxide Reflux, ethanol, acetonitrile/DMF Moderate to good yields
2 3-chloro-1H-pyrazol-4-amine hydrochloride Reductive chlorination Pt/C or Pd/C catalyst, HCl, H2 30°C, 90–100 psig H2 pressure High yield (~96.8%), >95% selectivity
3 Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Oxidative aromatization Potassium persulfate, sulfuric acid Heating in acetonitrile 75–80% yield
4 2-chloro-3-nitropyridines (related) SNAr, Japp–Klingemann Arenediazonium tosylates, hydrazine One-pot, mild conditions Efficient, operationally simple

Q & A

Q. What are the optimal synthetic routes for 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine, and how can yield be improved?

Methodological Answer: The synthesis typically involves coupling reactions between pyrazole and chloropyridine precursors. A representative protocol (adapted from analogous compounds) includes:

  • Step 1: React 3-chloropyridine derivatives with iodopyrazole intermediates in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst at 35°C for 48 hours .
  • Step 2: Purify the crude product via column chromatography (ethyl acetate/hexane gradient) and recrystallize from ethanol.

Key Parameters for Yield Optimization:

ParameterOptimal ConditionImpact on Yield
CatalystCuBr (0.05 eq.)Reduces side reactions
Temperature35°CBalances reaction rate and decomposition
Reaction Time48 hoursEnsures complete coupling
PurificationEthanol recrystallizationEnhances purity to >95%

Reference yields for analogous compounds range from 17–40% .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Confirm substituent positions via characteristic shifts (e.g., pyridyl protons at δ 8.8–7.3 ppm, pyrazole protons at δ 7.5–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 215.06 for C₈H₆ClN₄) .
  • Melting Point: Compare with literature values (e.g., 104–107°C for related derivatives) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Use dichloromethane (DCM) to separate organic layers from aqueous HCl washes .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (20–50% gradient) to resolve polar impurities.
  • Recrystallization: Ethanol or ethanol/water mixtures improve crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation: Modify the pyrazole (e.g., N-alkylation) or pyridyl (e.g., chloro vs. fluoro) groups to assess impact on target binding .
  • In Vitro Assays: Test derivatives against targets (e.g., COX-2, kinases) using enzyme inhibition assays (IC₅₀ determination) .
  • Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Example SAR Table for Analogues:

DerivativeR₁ (Pyrazole)R₂ (Pyridyl)IC₅₀ (COX-2, nM)
4aH3-Cl50
4bCH₃3-Cl28
4cH4-F120

Q. How can computational methods accelerate reaction optimization for novel derivatives?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to identify transition states and energetically favorable pathways .
  • Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for coupling steps .
  • High-Throughput Screening: Use robotic platforms to test computational predictions in parallelized reactions .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

Methodological Answer:

  • Solubility Assessment: Measure solubility in assay buffers (e.g., PBS) using HPLC. Poor solubility may artificially reduce cellular activity .
  • Metabolic Stability: Perform liver microsome assays to identify rapid degradation in cellular environments .
  • Off-Target Screening: Use proteome-wide profiling (e.g., thermal shift assays) to detect unintended interactions .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Convert the free base to hydrochloride salts (e.g., 3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes for sustained release .

Q. How are target interaction mechanisms elucidated for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins .
  • X-ray Crystallography: Resolve co-crystal structures with targets (e.g., kinases) to identify key binding residues .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine

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